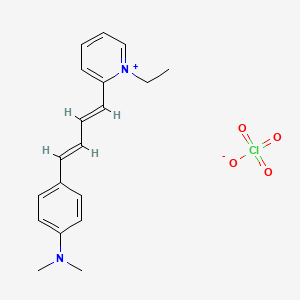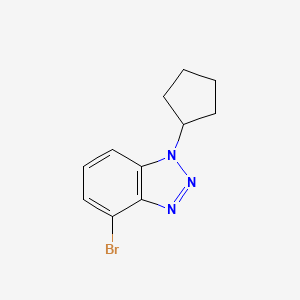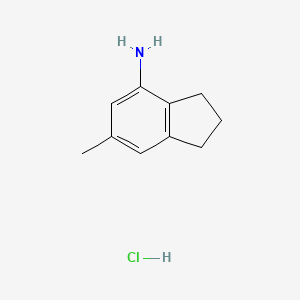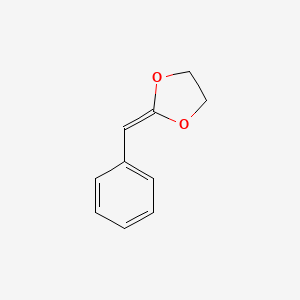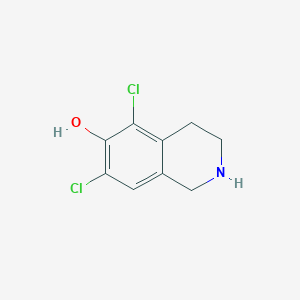![molecular formula C16H20N3NaO8S B12086903 Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)
Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalosporin C sodium is a β-lactam antibiotic derived from the fungus Acremonium chrysogenum. It was first isolated in 1961 and is known for its broad-spectrum antibacterial activity. Cephalosporin C sodium is particularly effective against gram-positive and gram-negative bacteria, making it a valuable compound in the treatment of various bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cephalosporin C sodium is primarily produced through the fermentation of Acremonium chrysogenum. The fermentation process can be carried out in batch or fed-batch modes, with glucose and sucrose as the preferred substrates. The optimal feeding strategy involves a two-step fed-batch feeding of glucose, which significantly enhances antibiotic production .
Industrial Production Methods: The industrial production of cephalosporin C sodium involves optimizing the fermentation process to maximize yield. This includes controlling the metabolic network, high-throughput screening for high-performance strains, and real-time detection and control during fermentation. These methods ensure the efficient production of cephalosporin C sodium on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: Cephalosporin C sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .
Common Reagents and Conditions: Common reagents used in the reactions involving cephalosporin C sodium include sodium bicarbonate, thiourea, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of cephalosporin C sodium include various cephalosporin analogs with enhanced antibacterial activity. These analogs are created by modifying the side chains and functional groups of the parent compound .
Applications De Recherche Scientifique
Cephalosporin C sodium has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other cephalosporin antibiotics. In biology and medicine, it is employed to study bacterial resistance mechanisms and develop new antibacterial therapies. In the industry, cephalosporin C sodium is used in the large-scale production of antibiotics .
Mécanisme D'action
Cephalosporin C sodium exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibition disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. The compound targets multiple PBPs, making it effective against a broad range of bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to cephalosporin C sodium include other cephalosporins such as cephalothin, cefazolin, and cephalexin. These compounds share a similar β-lactam structure and mechanism of action .
Uniqueness: Cephalosporin C sodium is unique due to its broad-spectrum antibacterial activity and stability to acid. Unlike some other cephalosporins, it is non-toxic and has in vivo activity in animal models. These properties make it a valuable lead compound for developing new cephalosporin antibiotics .
Propriétés
Formule moléculaire |
C16H20N3NaO8S |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate |
InChI |
InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1 |
Clé InChI |
HZWLVUKHUSRPCG-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


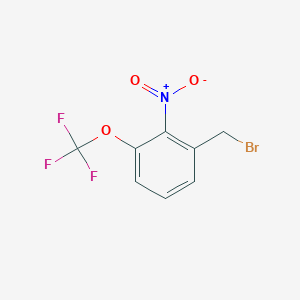

![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
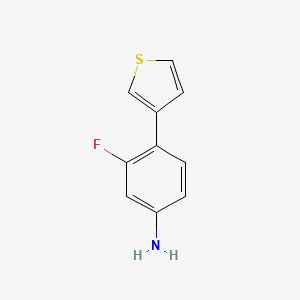


![1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate](/img/structure/B12086864.png)
![4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol](/img/structure/B12086866.png)
